molecular formula C18H18N2O4S B015324 (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate CAS No. 75062-54-3

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate

Cat. No. B015324
CAS RN: 75062-54-3
M. Wt: 358.4 g/mol
InChI Key: CBIVSVOVPJAVRE-ZDUSSCGKSA-N
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Description

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound is characterized by the presence of an indole ring, which is a fundamental scaffold in many biologically active molecules, and a sulfonamide group, which is often found in drugs due to its stability and pharmacokinetic properties.

Synthesis Analysis

The synthesis of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate and related compounds involves multiple steps, including the formation of the indole core, introduction of the sulfonamide group, and final esterification. The crystal structures of synthesized compounds have been determined by X-ray single-crystal diffraction, revealing details about their molecular geometry and the impact of substituents on the overall structure (Li et al., 2008).

Molecular Structure Analysis

X-ray analysis has shown that these compounds can involve intermolecular N–H…O hydrogen bonds, contributing to their stability and potentially affecting their reactivity (Li et al., 2008). Molecular structure analysis, including DFT-optimised molecular geometry, supports the understanding of their reactivity and interaction with biological targets (P. Chatterjee et al., 2016).

Chemical Reactions and Properties

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate undergoes various chemical reactions, reflecting its chemical properties. The compound's reactivity is influenced by the presence of the sulfonamide group and the indole core, which participate in hydrogen bonding and other interactions (Shang et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their potential applications in medicinal chemistry and material science. The solubility can be influenced by the sulfonamide group, which can form hydrogen bonds with water molecules, enhancing the compound's water solubility (Shang et al., 2011).

Chemical Properties Analysis

The chemical stability, reactivity, and potential biological activity of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate are defined by its chemical structure. The indole ring offers aromatic stability, while the sulfonamide group provides sites for interactions with biological molecules, which is significant for designing drug molecules (Shang et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structural properties of compounds closely related to "(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate." For instance, studies have synthesized derivatives and analyzed their crystal structures to understand their molecular conformations and interactions. The synthesis of such compounds is primarily aimed at discovering novel AHAS inhibitors, with detailed X-ray diffraction analysis providing insights into their molecular arrangements and potential for further chemical modifications (Shang et al., 2011).

Biological Activities

Several studies have explored the biological activities of indole and sulfonamide derivatives, demonstrating their potential as biologically active compounds. For example, some compounds have shown significant anti-inflammatory, antibacterial, and antitumor activities in vitro. This suggests their potential application in developing new therapeutic agents targeting various diseases (J. Qu et al., 2006).

Material Science and Corrosion Inhibition

Indole derivatives have also been investigated for their application in material science, particularly in corrosion inhibition. Schiff bases derived from L-Tryptophan and indole compounds have demonstrated good inhibition efficiency on the corrosion of stainless steel in acidic environments. Such studies indicate the potential of these compounds in developing new corrosion inhibitors for industrial applications (S. Vikneshvaran & S. Velmathi, 2017).

properties

IUPAC Name

1H-indol-3-yl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVSVOVPJAVRE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226037
Record name 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate

CAS RN

75062-54-3
Record name N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75062-54-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-3-yl N-[(4-methylphenyl)sulphonyl]-L-alaninate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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